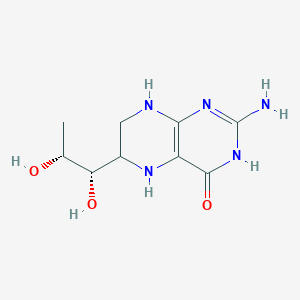![molecular formula C22H27MnN4Na3O14P2 B10752371 Mangafodipir trisodium [vandf]](/img/structure/B10752371.png)
Mangafodipir trisodium [vandf]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mangafodipir trisodium, also known as Teslascan, is a hepatobiliary contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of liver and pancreatic tissues. This compound consists of a paramagnetic manganese (II) ion chelated with dipyridoxyl diphosphate (DPDP). The manganese ion is responsible for shortening the longitudinal relaxation time (T1) in MRI scans, making normal liver tissue appear brighter and aiding in the detection of lesions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mangafodipir trisodium is synthesized by complexing manganese (II) ions with dipyridoxyl diphosphate. The process involves the following steps:
Preparation of Dipyridoxyl Diphosphate (DPDP): DPDP is synthesized by reacting pyridoxal with phosphoric acid under controlled conditions.
Complexation with Manganese (II) Ions: The DPDP is then reacted with manganese (II) chloride in an aqueous solution to form the mangafodipir complex.
Purification: The resulting solution is purified through filtration and crystallization to obtain mangafodipir trisodium in its pure form.
Industrial Production Methods: Industrial production of mangafodipir trisodium follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to mix and react the starting materials.
Purification Systems: Advanced filtration and crystallization systems are employed to ensure high purity and yield.
Quality Control: Rigorous quality control measures, including chromatographic analysis, are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Mangafodipir trisodium undergoes several types of chemical reactions, including:
Oxidation: The manganese (II) ion can be oxidized to manganese (III) or manganese (IV) under specific conditions.
Reduction: The manganese (II) ion can be reduced back to its elemental form or to manganese (I) in the presence of strong reducing agents.
Substitution: The DPDP ligand can be substituted with other ligands in the presence of competing chelating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Competing ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to study substitution reactions.
Major Products:
Oxidation Products: Manganese (III) or manganese (IV) complexes.
Reduction Products: Elemental manganese or manganese (I) complexes.
Substitution Products: Complexes with alternative ligands.
Applications De Recherche Scientifique
Mangafodipir trisodium has a wide range of scientific research applications:
Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.
Biology: Employed in the study of cellular uptake and distribution of manganese ions.
Mécanisme D'action
Mangafodipir trisodium exerts its effects through the following mechanisms:
MRI Contrast Enhancement: After intravenous administration, the chelate dissociates slowly, releasing manganese ions.
MnSOD Mimetic Activity: The compound mimics the activity of mitochondrial manganese superoxide dismutase, helping to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting tissues from oxidative damage.
Comparaison Avec Des Composés Similaires
Mangafodipir trisodium is unique compared to other similar compounds due to its dual functionality as an MRI contrast agent and an MnSOD mimetic. Similar compounds include:
Gadolinium-based Contrast Agents: These are commonly used in MRI but lack the MnSOD mimetic activity.
Calmangafodipir (PledOx): A stabilized form of mangafodipir with improved therapeutic activity and reduced toxicity.
Iron-based Contrast Agents: Used in MRI but do not offer the same level of contrast enhancement for liver tissues.
Propriétés
Formule moléculaire |
C22H27MnN4Na3O14P2 |
|---|---|
Poids moléculaire |
757.3 g/mol |
Nom IUPAC |
trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |
Clé InChI |
BENFPBJLMUIGGD-UHFFFAOYSA-I |
SMILES canonique |
[H+].CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)





![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)



